![molecular formula C17H16N6O2S B6441443 2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile CAS No. 2549045-88-5](/img/structure/B6441443.png)
2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile
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Description
The compound “2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis process is often facilitated by the use of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum provides information about the types of hydrogen atoms present in the molecule, while the 13C NMR spectrum provides information about the types of carbon atoms present .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can act as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.Mechanism of Action
Target of Action
The compound “2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators, are reported .
Mode of Action
The compound interacts with its targets through various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .
Biochemical Pathways
The compound affects various biochemical pathways due to its diverse biological activities. For instance, as a KATP channel activator, it can influence insulin release from pancreatic B cells .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, as a KATP channel activator, it can inhibit insulin release from rat pancreatic B cells, which could potentially be used in the treatment of conditions like diabetes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound was found to be effective at concentrations of 16.4–59.8 μM
properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c18-12-13-6-7-19-17(20-13)23-9-3-8-22(10-11-23)16-14-4-1-2-5-15(14)26(24,25)21-16/h1-2,4-7H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTKUWUZVYAIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile |
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